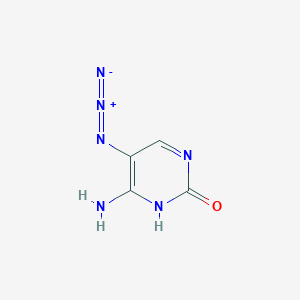
3-Amino-5-methylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-methylpyridine-2-sulfonamide, also known as AMPSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biochemistry. This compound is a sulfonamide derivative that is widely used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of 3-Amino-5-methylpyridine-2-sulfonamide is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a critical role in various physiological processes, including acid-base balance, respiration, and bone resorption.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Amino-5-methylpyridine-2-sulfonamide has several biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to have a positive effect on bone density and to reduce the risk of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Amino-5-methylpyridine-2-sulfonamide in lab experiments is its cost-effectiveness. This compound is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, the synthetic method for this compound is relatively simple, allowing for easy modification and optimization.
However, there are also some limitations to using 3-Amino-5-methylpyridine-2-sulfonamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to predict its effects and potential interactions with other compounds. Additionally, this compound has not been extensively studied in vivo, making it difficult to assess its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-Amino-5-methylpyridine-2-sulfonamide. One potential area of research is the development of new pharmaceuticals based on this compound. It has been shown to exhibit several promising properties, including anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
Another potential area of research is the study of the mechanism of action of 3-Amino-5-methylpyridine-2-sulfonamide. Understanding the mechanism of action of this compound could lead to the development of new drugs and therapies that target specific enzymes and physiological processes.
Finally, further studies are needed to assess the potential toxicity and side effects of 3-Amino-5-methylpyridine-2-sulfonamide. This will be critical in determining its safety and potential for use in pharmaceuticals and other applications.
Conclusion:
In conclusion, 3-Amino-5-methylpyridine-2-sulfonamide is a promising compound that has several potential applications in scientific research. Its cost-effectiveness and ease of synthesis make it a popular choice for researchers in various fields. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and side effects. The future directions for the study of this compound are promising, and it is likely to continue to be an important area of research in the coming years.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-methylpyridine-2-sulfonamide has several scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
163137-50-6 |
|---|---|
Produktname |
3-Amino-5-methylpyridine-2-sulfonamide |
Molekularformel |
C6H9N3O2S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
3-amino-5-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-4-2-5(7)6(9-3-4)12(8,10)11/h2-3H,7H2,1H3,(H2,8,10,11) |
InChI-Schlüssel |
VOLQJBWKYQSLNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)S(=O)(=O)N)N |
Kanonische SMILES |
CC1=CC(=C(N=C1)S(=O)(=O)N)N |
Synonyme |
2-Pyridinesulfonamide,3-amino-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














